molecular formula C5H8N2 B154445 1,2-Dimethylimidazole CAS No. 1739-84-0

1,2-Dimethylimidazole

Cat. No.: B154445
CAS No.: 1739-84-0
M. Wt: 96.13 g/mol
InChI Key: GIWQSPITLQVMSG-UHFFFAOYSA-N
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Description

1,2-Dimethylimidazole is a heterocyclic organic compound with the molecular formula C₅H₈N₂. It is a derivative of imidazole, where two methyl groups are substituted at the 1 and 2 positions of the imidazole ring. This compound is known for its colorless to yellowish solid form and amine-like odor . It is widely used in various chemical reactions and industrial applications due to its unique properties.

Safety and Hazards

1,2-Dimethylimidazole is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 1,2-Dimethylimidazole are not mentioned in the search results, it continues to be used in various applications, such as improving the thermal stability of gels for wellbore plugging in ultra-high temperature fractured reservoirs . Its use as a catalyst in various chemical reactions suggests potential for further exploration in the field of chemistry .

Relevant Papers

  • "Using 1,2 dimethylimidazole to improve gel thermal stability for wellbore plugging in ultra-high temperature fractured reservoirs" .
  • "this compound-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS" .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylimidazole can be synthesized through several methods. One common method involves the reaction of 2-methylimidazole with dimethyl carbonate in the presence of a base such as anhydrous sodium carbonate. The reaction is typically carried out at elevated temperatures (120-130°C) to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as the addition of 2-methylimidazole to a dichloromethane solution of hydrogen chloride, followed by the addition of chlorosulfonic acid and dimethyl carbonate .

Comparison with Similar Compounds

    1-Methylimidazole: Similar in structure but with only one methyl group at the 1-position.

    2-Methylimidazole: Has a single methyl group at the 2-position.

    1,3-Dimethylimidazole: Methyl groups are substituted at the 1 and 3 positions.

Uniqueness: 1,2-Dimethylimidazole is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This distinct structure allows it to form specific complexes and participate in unique catalytic processes compared to its analogs .

Properties

IUPAC Name

1,2-dimethylimidazole
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InChI

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GIWQSPITLQVMSG-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=CN1C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID2061939
Record name 1H-Imidazole, 1,2-dimethyl-
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Molecular Weight

96.13 g/mol
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Physical Description

Liquid; Other Solid, Solid; mp = 37-39 deg C; [Alfa Aesar MSDS]
Record name 1H-Imidazole, 1,2-dimethyl-
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Record name 1,2-Dimethylimidazole
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CAS No.

1739-84-0
Record name 1,2-Dimethylimidazole
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Record name 1,2-Dimethylimidazole
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Record name 1H-Imidazole, 1,2-dimethyl-
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Record name 1,2-dimethylimidazole
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Record name 1,2-DIMETHYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The specific target and downstream effects of 1,2-Dimethylimidazole vary greatly depending on the context of its use. For instance, in biological systems, this compound has been shown to interact with heme proteins like cytochrome c peroxidase [], affecting its binding affinity for heterocyclic compounds. In other applications, it acts as a ligand in coordination chemistry, influencing the properties of metal complexes [, , ].

A: * Molecular formula: C5H8N2* Molecular weight: 96.13 g/mol* Spectroscopic data: * 1H NMR: Provides detailed information about the hydrogen atoms in the molecule and their chemical environment [, ]. * 13C NMR: Offers insights into the carbon framework of the molecule [, ]. * FTIR: Reveals information about the functional groups present in the molecule, particularly the characteristic vibrations of the imidazole ring and methyl groups [].

A: this compound demonstrates good solubility in various organic solvents, such as ethers [] and toluene []. Its solubility in water is relatively lower but still significant [].

A: this compound can act as a ligand in various catalytic systems. For example, palladium(0) complexes containing this compound have shown efficiency in Mizoroki-Heck coupling reactions and direct C-H functionalization reactions []. Additionally, it has been employed as an esterification accelerator in the development of reprocessable elastomeric vulcanisates [].

A: Computational techniques, like Density Functional Theory (DFT) calculations, are used to understand the electronic properties and reactivity of this compound and its complexes []. QSAR models, correlating structure with activity, can be developed to predict the properties and behavior of this compound derivatives.

A: Modifications to the this compound structure can significantly impact its activity. For example, the presence of the 2-methyl group influences its coordination behavior and subsequent reactivity in metal complexes [, , ]. The size and electronic properties of substituents can affect binding affinity and selectivity, as seen in its interactions with cytochrome c peroxidase mutants [].

A: While specific stability data might require further investigation, the use of this compound in various applications suggests reasonable stability under typical laboratory conditions. Formulation strategies, such as the use of specific solvents or excipients, might be employed to tailor its solubility and bioavailability for specific applications [].

ANone: Specific SHE regulations concerning this compound may vary depending on the geographical location and specific use. Researchers are advised to consult and comply with all relevant local and international safety guidelines for handling and disposal.

A: Due to the diverse applications of this compound, in vitro and in vivo efficacy studies would depend heavily on the specific application and target. For example, its toxicity to Brachydanio rerio (zebrafish) has been investigated, analyzing the effects on the activity of protective enzymes [].

A: this compound has a rich history in coordination chemistry, serving as a ligand in various metal complexes. Research on its complexes has provided valuable insights into factors controlling dioxygen binding and activation in biological systems []. Its use in model systems mimicking the cooperative oxygen binding behavior of hemoglobin represents a significant milestone []. Additionally, its applications have expanded to diverse fields, including material science, catalysis, and analytical chemistry.

A: Research on this compound cuts across multiple disciplines. Its role as a ligand in coordination chemistry finds applications in catalysis, material science, and bioinorganic chemistry. For example, its use in developing reprocessable elastomers highlights the synergy between synthetic chemistry and material science []. Additionally, its interactions with biological systems and potential environmental impacts necessitate collaborations between chemists, biologists, and environmental scientists [, ].

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